4-(2-Thienyl)pyrimidine

Vue d'ensemble

Description

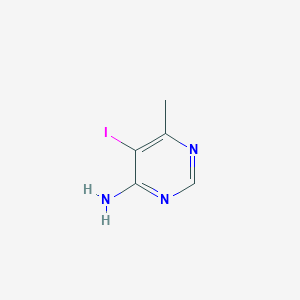

4-(2-Thienyl)pyrimidine is a chemical compound with the empirical formula C8H6N2S . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .

Molecular Structure Analysis

The molecular weight of this compound is 194.28 . The exact molecular structure is not clearly mentioned in the available resources.Chemical Reactions Analysis

The chemical characteristics and reactivities of this compound derivatives have been investigated . In the first step of the synthetic approach, 4-chloro- and 2,4-dichloro-5 .Applications De Recherche Scientifique

Optical Properties and Sensor Applications : A study by Muraoka, Obara, and Ogawa (2016) focused on the synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with distinct optical properties. These compounds, including 4-(2-Thienyl)pyrimidine derivatives, were found to possess strong fluorosolvatochromic properties and proton-sensibility, making them suitable for use as polarity or proton sensors (Muraoka, Obara, & Ogawa, 2016).

Biological Activity : Lei et al. (2017) reported the synthesis of N-methylthieno[2, 3-d]pyrimidin-4-amine, a key intermediate in biologically active compounds such as GDC-0941 and BKM 120. These derivatives have implications in medicinal chemistry, especially in cancer therapy (Lei, Wang, Han, & Lan, 2017).

Synthesis and Characterization of Complexes : Cheprakova et al. (2015) explored the synthesis and characterization of new complexes derived from 4-thienyl substituted pyrimidines. These complexes, reacting with various metal salts, resulted in unique structural and magnetic properties, indicating potential in materials science (Cheprakova et al., 2015).

Antimicrobial and Anti-Inflammatory Agents : Tolba et al. (2018) synthesized a new series of thieno[2,3-d]pyrimidine derivatives, demonstrating significant antimicrobial and anti-inflammatory activities. These findings suggest potential applications in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Conformational Analysis : Strekowski et al. (1986) conducted a study on the conformational analysis of heterobiaryls, including 4-(2′-thienyl)-pyrimidine systems. They found that these systems exist in specific conformations in solution, which could have implications in molecular design (Strekowski, Tanious, Chandrasekaran, Watson, & Wilson, 1986).

Antifolate Inhibitors of Purine Biosynthesis : Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines as antitumor agents, demonstrating potent growth inhibition of human tumor cells expressing folate receptors. These compounds selectively inhibited purine biosynthesis, showing potential as cancer therapeutics (Deng, Zhou, Kugel Desmoulin, Wu, Cherian, Hou, Matherly, & Gangjee, 2009).

Mécanisme D'action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

Orientations Futures

The future directions of 4-(2-Thienyl)pyrimidine research could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, placing either 4-(2-thienyl)pyrrolo[2,3-b]pyridine (Ys) or 4-(2-thienyl)benzimidazole (Bs) at specific Ds positions in each original XenoAptamer greatly improved their affinities to targets .

Propriétés

IUPAC Name |

4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFAPQRLXWNZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356020 | |

| Record name | 4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19084-26-5 | |

| Record name | 4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

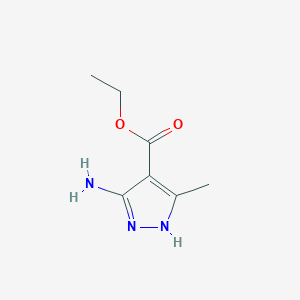

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)

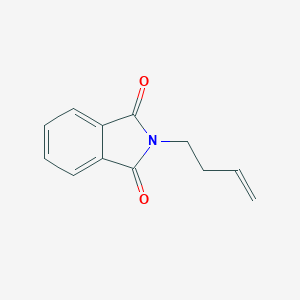

![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)

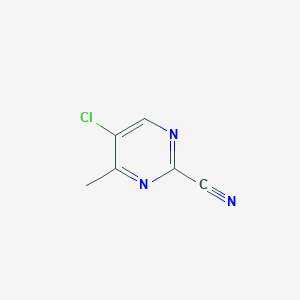

![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)